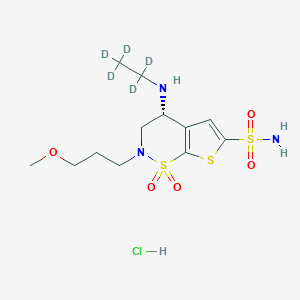

Brinzolamide-d5 (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Brinzolamide-d5 (hydrochloride): is a deuterated form of brinzolamide, a carbonic anhydrase inhibitor used primarily to reduce intraocular pressure in patients with ocular hypertension or open-angle glaucoma . The deuterated version, Brinzolamide-d5, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Brinzolamide-d5 (hydrochloride) involves the incorporation of deuterium atoms into the brinzolamide molecule. This can be achieved through various methods, including:

Amination Reaction: Introduction of an amino protection group followed by sulfamation.

Deuterium Exchange: Utilizing deuterated reagents and solvents to replace hydrogen atoms with deuterium.

Industrial Production Methods: The industrial production of Brinzolamide-d5 (hydrochloride) follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Using large reactors to carry out the amination and sulfamation reactions.

Purification: Employing techniques such as crystallization and chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Brinzolamide-d5 (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.

Reduction: Reaction with reducing agents to form thiols or amines.

Substitution: Nucleophilic substitution reactions involving the sulfonamide group.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, primary amines.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols, amines.

Substitution Products: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Brinzolamide-d5 (hydrochloride) inhibits carbonic anhydrase II, an enzyme responsible for the reversible hydration of carbon dioxide to bicarbonate ions . This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure . The molecular target is the carbonic anhydrase II enzyme, and the pathway involves the reduction of bicarbonate ion formation .

Vergleich Mit ähnlichen Verbindungen

Dorzolamide: Another carbonic anhydrase inhibitor used for similar indications.

Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions.

Uniqueness: Brinzolamide-d5 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies . Unlike dorzolamide, brinzolamide has higher lipophilicity, facilitating better diffusion across the blood-retinal barrier .

Eigenschaften

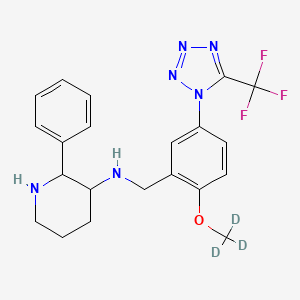

Molekularformel |

C12H22ClN3O5S3 |

|---|---|

Molekulargewicht |

425.0 g/mol |

IUPAC-Name |

(4R)-2-(3-methoxypropyl)-1,1-dioxo-4-(1,1,2,2,2-pentadeuterioethylamino)-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride |

InChI |

InChI=1S/C12H21N3O5S3.ClH/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17;/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17);1H/t10-;/m0./s1/i1D3,3D2; |

InChI-Schlüssel |

UGAMYTZPFRXCOG-YIXJNHQASA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])N[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl |

Kanonische SMILES |

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)

![[(2S,3S,5R)-3,4-dihydroxy-5-phosphonooxyoxolan-2-yl] dihydrogen phosphate](/img/structure/B12394604.png)

![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)